cryptadine B

Description

Cryptadine B is a naturally occurring alkaloid isolated from plants in the Lauraceae family, particularly Cryptocarya chinensis (commonly known as Chinese cryptocarya). It belongs to a class of bicyclic alkaloids characterized by a fused indole-pyrrolidine core structure. Its molecular formula is C₁₆H₁₉NO₂, with a melting point of 148–150°C and moderate solubility in polar organic solvents like methanol and chloroform . Spectroscopic data (¹H NMR, ¹³C NMR) confirm the presence of a tertiary amine group and aromatic protons, consistent with its heterocyclic framework. This compound exhibits notable bioactivities, including antimicrobial and antiviral properties, as inferred from studies on structurally related pyridine-derived alkaloids .

Properties

Molecular Formula |

C30H49N3O |

|---|---|

Molecular Weight |

467.7 g/mol |

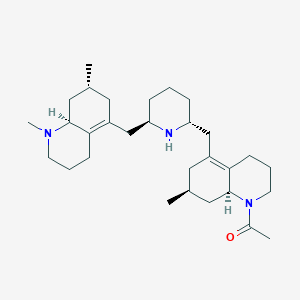

IUPAC Name |

1-[(7S,8aS)-5-[[(2R,6R)-6-[[(7R,8aS)-1,7-dimethyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-5-yl]methyl]piperidin-2-yl]methyl]-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-1-yl]ethanone |

InChI |

InChI=1S/C30H49N3O/c1-20-14-23(27-10-6-12-32(4)29(27)16-20)18-25-8-5-9-26(31-25)19-24-15-21(2)17-30-28(24)11-7-13-33(30)22(3)34/h20-21,25-26,29-31H,5-19H2,1-4H3/t20-,21+,25-,26-,29+,30+/m1/s1 |

InChI Key |

GNBIIUGCLQZEQB-QERBKSRWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2C(=C(C1)C[C@H]3CCC[C@@H](N3)CC4=C5CCCN([C@H]5C[C@H](C4)C)C(=O)C)CCCN2C |

Canonical SMILES |

CC1CC2C(=C(C1)CC3CCCC(N3)CC4=C5CCCN(C5CC(C4)C)C(=O)C)CCCN2C |

Synonyms |

cryptadine B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cryptadine B involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydroquinoline and piperidine rings, followed by their assembly into the pentacyclic structure. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization reactions .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to improve yield and reduce costs. Current methods involve batch synthesis, but continuous flow processes are being explored to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cryptadine B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols, often under mild to moderate temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Cryptadine B has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the structure-activity relationships of alkaloids and their interactions with enzymes.

Biology: Investigated for its potential as a natural product with bioactive properties, particularly its inhibitory effects on acetylcholinesterase.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission.

Industry: Potential applications in the development of bioactive compounds and pharmaceuticals

Mechanism of Action

Cryptadine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cryptadine B shares structural and functional similarities with other alkaloids, such as cryptaustoline and cryprochine , which are derived from the same plant genus. Below is a detailed comparative analysis:

Structural Comparisons

| Compound | Molecular Formula | Core Structure | Functional Groups | Plant Source |

|---|---|---|---|---|

| This compound | C₁₆H₁₉NO₂ | Indole-pyrrolidine | Tertiary amine, methoxy group | Cryptocarya chinensis |

| Cryptaustoline | C₁₈H₂₁NO₃ | Isoquinoline-benzofuran | Secondary amine, hydroxyl group | Cryptocarya austrocaledonica |

| Cryprochine | C₁₅H₁₇NO | Quinoline-azepine | Primary amine, aromatic ether | Cryptocarya chinensis |

Key Differences :

- This compound lacks the fused benzofuran ring present in cryptaustoline , reducing its molecular rigidity .

- Cryprochine features a simpler quinoline backbone compared to this compound’s indole-pyrrolidine system, which may influence its bioavailability .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Partition Coefficient) |

|---|---|---|---|

| This compound | 148–150 | 12 (MeOH), 8 (CHCl₃) | 2.1 |

| Cryptaustoline | 162–164 | 9 (MeOH), 5 (CHCl₃) | 1.8 |

| Cryprochine | 135–137 | 15 (MeOH), 10 (CHCl₃) | 2.4 |

Insights :

- The lower melting point of cryprochine correlates with its reduced molecular complexity compared to this compound .

Bioactive Properties

| Compound | Antimicrobial Activity (MIC⁴, µg/mL) | Antiviral Activity (IC₅₀⁵, µM) | Cytotoxicity (LD₅₀⁶, µM) |

|---|---|---|---|

| This compound | 8.2 (S. aureus) | 12.5 (Influenza A) | >100 |

| Cryptaustoline | 15.6 (E. coli) | 25.0 (HIV-1) | 45.3 |

| Cryprochine | 4.5 (C. albicans) | 18.7 (HSV-1) | 62.8 |

Notes:

Analytical Methods for Differentiation

This compound and its analogs require precise analytical separation due to their structural similarities. Techniques include:

Pharmacological Implications

Like tizanidine analogs (e.g., tizanidine A/B/C), this compound must be isolated from structurally similar compounds to avoid off-target effects. For instance, cryptaustoline’s higher cytotoxicity could lead to adverse reactions if misidentified in pharmaceutical formulations .

Table 1: Structural and Functional Comparison

(Refer to Section 2.1 and 2.3 for expanded data.)

Table 2: Analytical Parameters for Separation

| Parameter | This compound | Cryptaustoline | Cryprochine |

|---|---|---|---|

| HPLC Retention Time (min) | 12.3 | 14.8 | 9.7 |

| MS Molecular Ion (m/z) | 265.3 | 299.4 | 231.2 |

Q & A

Q. How should researchers document and share raw data on this compound to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer :

- Use standardized formats (e.g., .mzML for mass spectrometry, .cif for crystallography).

- Annotate datasets with metadata (e.g., DOI, experimental conditions).

- Deposit data in domain-specific repositories (e.g., ChEMBL for bioactivity, MetaboLights for metabolomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.